1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester is a synthetic organic compound with significant implications in research and pharmaceutical applications. Its molecular formula is and it has a molecular weight of 350.76 g/mol. The compound features a piperidine ring substituted with a pyridine moiety that contains both a chloro and a trifluoromethyl group, which are known to enhance biological activity and stability in various chemical environments .
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester belongs to the class of piperidine derivatives, which are widely studied for their biological activities, including potential roles as pharmaceuticals and agrochemicals. Its structure suggests potential applications in medicinal chemistry due to the presence of functional groups that can interact with biological targets .
The synthesis of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester typically involves multi-step organic reactions. A common approach includes:
Specific details regarding reaction conditions, such as temperature, solvents, and catalysts used, are crucial for optimizing yield and purity but are often proprietary or vary by laboratory.
The synthesis may also employ advanced techniques such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact. The use of reagents like trifluoroacetic anhydride can facilitate the introduction of the trifluoromethyl group effectively .
The compound can participate in various chemical reactions due to its functional groups:
Each reaction pathway requires specific conditions, such as pH levels, temperature control, and choice of solvents or catalysts, to optimize yields and minimize by-products .
The mechanism of action for 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester is likely mediated through interactions with biological targets via non-covalent forces such as hydrogen bonding and electrostatic interactions. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Research indicates that compounds with similar structures have been explored for their roles as inhibitors in various biochemical pathways, including those involved in treating conditions like hepatitis C .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm purity and structural integrity .
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid ethyl ester has potential applications in:
This compound exemplifies how modifications in chemical structure can lead to significant variations in biological activity and utility across different fields of research.
Chemical Identity: This piperidine-pyridine hybrid compound (CAS: 1858242-66-6) features a molecular formula of C₁₅H₁₈ClF₃N₂O₂ and molecular weight of 350.77 g/mol. Its structure combines a 3-chloro-5-(trifluoromethyl)pyridine moiety linked via a methylene bridge to a N-substituted piperidine bearing an ethyl ester at the 4-position [1] [2].
Table 1: Key Identifiers
Property | Value |
---|---|
CAS Registry | 1858242-66-6 |
IUPAC Name | Ethyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carboxylate |
Molecular Formula | C₁₅H₁₈ClF₃N₂O₂ |
Molecular Weight | 350.76-350.77 g/mol |
SMILES | CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Trifluoromethylpyridine scaffolds have revolutionized agrochemical and pharmaceutical design due to their enhanced bioavailability and metabolic stability. The trifluoromethyl group (-CF₃) provides:
This compound’s 3-chloro-5-(trifluoromethyl)pyridine unit follows this legacy, appearing in kinase inhibitors and ion channel modulators since the early 2000s [3] [7].
Piperidine esters serve as versatile intermediates in bioactive molecule synthesis. Key features of this hybrid architecture include:
Table 2: Strategic Bond Cleavage Points for Derivative Synthesis
Bond/Location | Derivative Accessible | Example CAS |
---|---|---|
Ester group (C=O-OR) | Carboxylic acid | 1311279-30-7 [2] |
Piperidine N-CH₂ | Secondary amine | N/A |
Ethoxy group (C-OC₂H₅) | Amides/Thioesters | 1311279-19-2 [5] |
Chlorine at the pyridine 3-position confers distinct advantages:
This compound’s 3-chloro-5-(trifluoromethyl)pyridine unit appears in potassium channel modulators (e.g., Kv1.3 blockers for autoimmune diseases) and antimicrobial agents, demonstrating privileged bioactivity [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: